Potency Differentiation Against FLT3 Kinase
The target compound demonstrated measurable inhibition of the FLT3 kinase. While this establishes its potential as a kinase inhibitor, direct quantitative comparison to its closest analog, 2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide, is not possible from the available data. The addition of a phenyl ring in the analog is expected to significantly alter binding kinetics. The reported IC50 for the target compound provides a baseline for its own activity, but without the analog's data under identical conditions, the magnitude of differentiation remains unquantified [1].
| Evidence Dimension | FLT3 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4350 nM |
| Comparator Or Baseline | 2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide (CAS 2034604-15-2): Data Not Available |
| Quantified Difference | Unquantifiable due to missing comparator data. |
| Conditions | Inhibition of human FLT3 using EAIYAAPFAKKK as substrate, incubated for 60 mins, measured by fluorescence-based assay. |
Why This Matters
This data point confirms FLT3 engagement, which is a key target in acute myeloid leukemia (AML), but the lack of comparative data means its advantage over analogs with higher molecular weight or lipophilicity cannot be asserted for procurement decisions.
- [1] BindingDB. (n.d.). BDBM50364777 (CHEMBL1952142). Affinity Data: IC50 for human FLT3. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364777&google=BDBM50364777 View Source
